Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-
Description
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- (CAS 886761-81-5) is a fluorinated aromatic alcohol with the molecular formula C₉H₈F₄O. Structurally, it consists of a benzene ring substituted with a fluoro group at position 3, a trifluoromethyl (-CF₃) group at position 4, and an ethanol (-CH₂CH₂OH) side chain. This compound is part of a broader class of fluorinated benzene derivatives, which are valued in organic synthesis and pharmaceutical research for their electronic and steric effects .
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIIWIJJRTLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzene derivative, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Industrial Production Methods: In an industrial setting, the production of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- may involve more scalable and cost-effective methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and consistent quality of the final product .
Types of Reactions:
Oxidation: Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 3-fluoro-4-(trifluoromethyl)benzaldehyde, 3-fluoro-4-(trifluoromethyl)benzoic acid
Reduction: Various alcohol derivatives
Substitution: Substituted benzeneethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Active Pharmaceutical Ingredients (APIs)
Benzeneethanol derivatives are crucial in the development of APIs. The compound serves as an intermediate in synthesizing potassium channel openers, which are used for treating epilepsy. For instance, 3-fluoro-4-(trifluoromethyl)benzoic acid, a related compound, has been identified as a key building block in these syntheses through condensation reactions with aminopyridine .
Research on Drug Discovery
The unique properties of fluorinated compounds enhance their biological activity and pharmacokinetic profiles. Studies have shown that the trifluoromethyl group can significantly improve the metabolic stability and lipophilicity of drugs, making benzeneethanol derivatives attractive candidates for further drug development .
Organic Synthesis
Synthesis of Complex Molecules
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is utilized as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, facilitating the construction of more complex molecules. It can participate in nucleophilic substitutions and coupling reactions to form diverse chemical entities .
Preparation Methods
The synthesis of this compound typically involves several steps, including nitration, reduction, bromination, and substitution reactions. A notable method involves starting from ortho-fluoro benzotrifluoride to produce 3-fluoro-4-trifluoromethyl benzonitrile through a series of reactions that ensure high yield and purity .
Case Studies
Mechanism of Action
The mechanism of action of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is largely dependent on its interactions with molecular targets. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- Benzeneethanol, 2-fluoro-3-(trifluoromethyl)- (CAS 886761-81-5) and Benzeneethanol, 2-fluoro-5-(trifluoromethyl)- (CAS 886761-79-1) share the same molecular formula (C₉H₈F₄O) but differ in substituent positions.
Functional Group Variations
- (3-Fluoro-4-(trifluoromethyl)phenyl)methanol (CAS 67515-61-1, C₈H₆F₄O): This benzyl alcohol derivative lacks the ethanol side chain, reducing its molecular weight (194.13 g/mol vs. ~208.15 g/mol for the benzeneethanol analog). The absence of the ethylene (-CH₂CH₂-) linker may decrease solubility in polar solvents like methanol .
- 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7, C₈H₄F₄O₂): The carboxylic acid group enhances acidity (pKa ~2-3) compared to the ethanol derivative (pKa ~15-16), making it more reactive in esterification or amidation reactions. It is a key intermediate in synthesizing potassium channel openers .
Substituted Derivatives
Physical and Chemical Properties
Key Observations:
- Melting Points : Trifluoromethyl and fluoro substituents generally increase melting points due to enhanced molecular symmetry and van der Waals interactions. For example, 3-Fluoro-4-(trifluoromethyl)benzoic acid melts at 173–179°C, higher than its benzyl alcohol analogs .
- Solubility: Ethanol derivatives exhibit better solubility in polar solvents (e.g., methanol) compared to non-polar benzyl bromides or nitriles .
Q & A
Q. Q1. What are the key synthetic routes for preparing 3-fluoro-4-(trifluoromethyl)benzeneethanol, and how do reaction conditions influence yield?
The synthesis of fluorinated benzeneethanol derivatives typically involves multi-step protocols. A common approach is the reduction of a ketone intermediate (e.g., 3-fluoro-4-(trifluoromethyl)acetophenone) using NaBH₄ or LiAlH₄, followed by purification via column chromatography . Reaction conditions such as temperature (-20°C to room temperature) and solvent polarity (e.g., THF vs. ethanol) critically impact yield due to steric hindrance from the trifluoromethyl group. For example, bulky substituents may necessitate prolonged reaction times (12–24 hours) to achieve >70% yield .
Q. Q2. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in fluorinated benzeneethanol derivatives?
X-ray crystallography provides definitive bond-length and angle data, particularly for distinguishing between para/meta substitution patterns in aromatic rings. For instance, C–F bond lengths typically range from 1.34–1.38 Å, while C–CF₃ bonds are ~1.52 Å . NMR (¹H, ¹³C, ¹⁹F) complements this by identifying electronic environments: trifluoromethyl groups show δ ~ -60 ppm in ¹⁹F NMR, and fluorinated aromatic protons exhibit coupling constants (J = 8–12 Hz) indicative of substituent positioning .
Q. Q3. What safety protocols are recommended for handling fluorinated benzeneethanol derivatives?
Fluorinated compounds often exhibit high volatility and potential toxicity. Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, goggles).
- Storage at 2–8°C under inert gas (N₂/Ar) to prevent decomposition.
- Emergency procedures for skin contact: immediate washing with soap/water and medical consultation .
Advanced Research Questions
Q. Q4. How can density functional theory (DFT) and bond critical point (BCP) analysis validate experimental crystal structures of 3-fluoro-4-(trifluoromethyl)benzeneethanol?
DFT calculations (e.g., B3LYP/6-311G**) can model electron density distributions, with BCP analysis quantifying bond orders and non-covalent interactions. For example, Laplacian values (∇²ρ) > 0 indicate closed-shell interactions (e.g., van der Waals forces), while negative values correlate with covalent bonds. Discrepancies >5% between experimental and computed bond lengths (e.g., C–F) may suggest crystal packing effects or solvent interactions .
Q. Q5. What methodologies address contradictions in reported boiling points for fluorinated aromatic alcohols under reduced pressure?
Boiling points under vacuum (e.g., 37°C at 10 mmHg for 3-fluoro-4-(trifluoromethyl)pyridine ) vary due to impurities or measurement techniques. Researchers should:
Q. Q6. How do fluorinated substituents influence reaction kinetics in cross-coupling reactions involving benzeneethanol derivatives?
The electron-withdrawing trifluoromethyl group slows nucleophilic aromatic substitution (SNAr) but enhances Suzuki-Miyaura coupling efficiency. For example, 3-fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester reacts with aryl halides at 80°C in DMF/H₂O (Pd(PPh₃)₄ catalyst) with >85% yield. Kinetic studies reveal a Hammett σₚ value of +0.88 for the CF₃ group, indicating strong meta-directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
